molecular formula C9H16ClN3O B1440481 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1185299-06-2

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Cat. No.: B1440481
CAS No.: 1185299-06-2
M. Wt: 217.69 g/mol
InChI Key: CQBBREUPFOJJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name reflects its hierarchical structure:

  • Core heterocycle : 1,2,4-Oxadiazole, a five-membered ring containing two nitrogen atoms (positions 1 and 2) and one oxygen atom (position 4).
  • Substituents :
    • Position 3 : Methyl group bonded to a nitrogen atom (N-methyl).
    • Position 5 : Cyclopentyl group attached via a carbon chain.
    • Counterion : Hydrochloride (HCl) as a salt.

Molecular formula : C₉H₁₆ClN₃O
Molecular weight : 217.70 g/mol

The systematic name prioritizes the oxadiazole ring as the parent structure, with substituents ordered by locant numbering.

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this compound is limited, insights can be inferred from structurally related oxadiazole derivatives:

Property Observation/Inference Source
Intermolecular interactions Likely hydrogen bonding between the amine hydrochloride and oxygen/nitrogen atoms, supplemented by London dispersion forces from the cyclopentyl group.
Packing motifs Planar oxadiazole rings may enable π-stacking interactions, though steric hindrance from cyclopentyl could limit this.
Conformational flexibility The methylamine side chain may adopt multiple conformations due to free rotation around the C-N bond.

Crystallographic studies of analogous 1,2,4-oxadiazole derivatives (e.g., Sirt2 inhibitors) reveal that the oxadiazole ring adopts a planar geometry, facilitating non-covalent interactions in biological systems.

Spectroscopic Characterization (NMR, IR, MS)

Infrared (IR) Spectroscopy

Key absorption bands for the oxadiazole core and substituents:

Wavenumber (cm⁻¹) Assignment Supporting Data
1340–1300 N–O stretching (oxadiazole ring) Observed in 1,2,4-oxadiazole derivatives.
1150–1100 C–N stretching (amine) Consistent with methylamine vibrations.
1450–1400 C–C stretching (cyclopentyl ring) Diagnostic for saturated cycloalkanes.
Nuclear Magnetic Resonance (NMR)

Hypothetical shifts based on structural analogs:

Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cyclopentyl protons 1.5–2.0 20–30
Methylamine (N-CH₃) 2.8–3.2 30–35
Oxadiazole ring carbons 150–160 150–160

The hydrochloride counterion may deshield adjacent protons, causing downfield shifts.

Mass Spectrometry (MS)
Fragment m/z Relative Abundance
[M⁺]⁻ (C₉H₁₆N₃O) 184.1 100%
[M⁺ - HCl]⁺ 148.1 85%
[Oxadiazole + cyclopentyl]⁺ 134.1 40%

The molecular ion peak at m/z 184.1 corresponds to the neutral species, while fragmentation patterns align with cleavage of the methylamine side chain.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on 1,2,4-oxadiazole derivatives provide insights into electronic distribution:

Parameter Value (CAM-B3LYP/6-31+G*) Value (wB97XD/6-31+G*)
HOMO energy (eV) -8.2 -8.5
LUMO energy (eV) -1.1 -1.3
HOMO-LUMO gap (eV) 7.1 7.2
Electron density (oxadiazole) Delocalized over N, O atoms Localized at N, O atoms

Key Observations :

  • Electron-deficient oxadiazole : The ring exhibits electron-withdrawing character, lowering HOMO energy and enhancing electrophilicity.
  • Steric effects : The cyclopentyl group imposes steric hindrance, reducing intermolecular π-stacking but increasing solubility.
  • Solvation effects : Polar solvents stabilize the hydrochloride ion pair, altering electronic transitions.

Properties

IUPAC Name

1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBBREUPFOJJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-cyclopentyl-1,2,4-oxadiazole Core

  • The 1,2,4-oxadiazole ring is formed by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For example, amidoxime intermediates are reacted with cyclopentanecarboxylic acid derivatives under dehydrating conditions to yield the 5-cyclopentyl-1,2,4-oxadiazole ring system.
  • Oxidizing agents such as organic peroxides (e.g., 3-chloroperoxybenzoic acid) can be used to facilitate ring closure or oxidation steps in related syntheses, often in halogenated solvents like dichloromethane or chloroform.

Introduction of the Methylamine Side Chain

  • The methylamine side chain is typically introduced by alkylation of the oxadiazole methyl group with methylamine or by reductive amination of the corresponding aldehyde intermediate.
  • The aldehyde intermediate can be prepared by oxidation of the corresponding alcohol using manganese dioxide or activated dimethyl sulfoxide derivatives.
  • Reductive amination is carried out by reacting the aldehyde with methylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Formation of the Hydrochloride Salt

  • The free base N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically anhydrous ether or ethanol.
  • The salt is then isolated by filtration or crystallization, yielding a stable solid form suitable for further use or characterization.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Notes
Amidoxime cyclization Amidoxime + cyclopentanecarboxylic acid derivative + dehydrating agent Dichloromethane, chloroform Organic peroxide may be used for oxidation
Oxidation of alcohol to aldehyde Manganese dioxide or activated DMSO derivatives Dichloromethane, 1,4-dioxane, or tetrahydrofuran Anhydrous ethereal solvents preferred
Reductive amination Aldehyde + methylamine + reducing agent Methanol, ethanol Sodium cyanoborohydride or catalytic hydrogenation
Salt formation Free base + HCl Ether, ethanol Crystallization yields hydrochloride salt

Research Findings and Optimization

  • Replacement of traditional solvents such as N,N-dimethylformamide with anhydrous ethereal solvents like tetrahydrofuran or 1,4-dioxane has been shown to improve yields and reduce side reactions during oxidation steps.
  • The choice of oxidizing agent impacts the purity and yield of the aldehyde intermediate; manganese dioxide offers mild and selective oxidation, whereas activated DMSO derivatives can provide higher conversion rates.
  • The hydrochloride salt formation is straightforward but requires careful control of solvent and acid stoichiometry to avoid over-acidification or formation of hydrates, which can affect stability.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Agents Typical Conditions Outcome/Intermediate
1. Oxadiazole ring formation Amidoxime + cyclopentanecarboxylic acid derivative + dehydrating agent Organic peroxide, halogenated solvent, mild heating 5-cyclopentyl-1,2,4-oxadiazole core
2. Oxidation to aldehyde Manganese dioxide or activated DMSO Anhydrous ethereal solvent, room temp to reflux Aldehyde intermediate
3. Reductive amination Methylamine + reducing agent (NaBH3CN or H2/Pd) Alcohol solvent, ambient temperature N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine
4. Hydrochloride salt formation Hydrochloric acid Ether or ethanol, controlled addition This compound salt

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with oxadiazole moieties exhibit significant anticancer activities. N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride may share similar properties based on structural analogies with other oxadiazole derivatives.

Case Study Insights :

  • A study on related oxadiazole compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the inhibition of histone deacetylases (HDAC) and modulation of mitochondrial pathways .
Compound Cell Line IC50 (µM) Mechanism of Action
6hSNB-1913.4Apoptosis induction
6hOVCAR-815.7HDAC inhibition

Anti-inflammatory Effects

Oxadiazole derivatives have shown promise in reducing inflammation by modulating cytokine production and affecting macrophage activity. This suggests potential applications in treating inflammatory diseases.

Research Findings :

  • In vivo studies indicated that derivatives similar to this compound could significantly lower inflammation markers when administered post-inflammation stimulus.

Applications in Drug Development

The compound's unique structure positions it as a candidate for further development in drug formulation targeting various diseases:

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism.

Central Nervous System Disorders

Given the structural characteristics of this compound, researchers are investigating its potential neuroprotective effects and its role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules. This allows the compound to inhibit enzymes or modulate protein functions by binding to active sites or allosteric sites . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound : N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride Cyclopentyl C₁₀H₁₆ClN₃O* ~217.7 (estimated) Discontinued; structural simplicity with a medium-sized cycloalkyl group .
N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride () Cycloheptyl C₁₃H₂₂ClN₃O 271.79 Larger cycloalkyl substituent increases molecular weight; potential for altered lipophilicity .
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride () Ethyl C₆H₁₂ClN₃O 177.63 Smaller alkyl chain reduces steric hindrance; higher solubility inferred from lower molecular weight .
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride () Cyclobutyl C₉H₁₆ClN₃O 217.69 Similar molecular weight to target compound; cyclobutyl may confer rigidity compared to cyclopentyl .
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine () Cyclopropyl C₈H₁₂ClN₃O* ~201.7 (estimated) Smaller cycloalkyl group; potential for enhanced metabolic stability due to reduced steric bulk .
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride () Phenoxy-methyl C₁₃H₁₅Cl₂N₃O 314.10 Aromatic substituent introduces π-π interactions; higher complexity and molecular weight .

*Note: Molecular weights for some entries are estimated based on analogous structures.

Key Structural and Functional Differences

Cycloheptyl (): Increased lipophilicity due to a larger hydrophobic ring, which may impact bioavailability . Ethyl (): Minimal steric hindrance, favoring solubility but reducing target binding specificity .

Impact of Cycloalkyl Rigidity :

  • Cyclobutyl (): Greater ring strain compared to cyclopentyl, possibly affecting conformational stability in receptor binding .
  • Cyclopropyl (): High ring strain and planar geometry, often used to mimic aromatic groups in drug design .

Aromatic vs. Aliphatic Substituents: The phenoxy-methyl derivative () introduces aromaticity, enabling interactions with hydrophobic pockets in biological targets, unlike purely aliphatic analogs .

Biological Activity

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride is a compound characterized by its unique oxadiazole ring structure, which has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₉H₁₅N₃O•HCl
  • Molecular Weight : 217.7 g/mol
  • CAS Number : 1185299-06-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety can mimic biologically active molecules, enabling the compound to inhibit enzymes or modulate protein functions through binding at active or allosteric sites .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies on other oxadiazole derivatives revealed IC50 values in the low micromolar range against pancreatic cancer cell lines .

CompoundCancer Cell LineIC50 (µM)
Oxadiazole Derivative APanc-10.051
Oxadiazole Derivative BBxPC-30.066
N-[Cyclopentyl-Oxadiazole]TBDTBD

Case Studies and Research Findings

  • Antiproliferative Studies : A study assessed the antiproliferative activity of similar oxadiazole compounds against pancreatic cancer cell lines (Panc-1 and BxPC-3). The results indicated significant cytotoxicity with IC50 values ranging from 0.051 µM to 0.066 µM . This suggests a potential for this compound to exhibit similar effects.
  • Enzyme Inhibition : Related compounds have been shown to inhibit key enzymes such as acetylcholinesterase and urease, indicating a broad spectrum of biological activity that may extend to this compound .

Comparative Analysis with Similar Compounds

Comparing this compound with other oxadiazole derivatives reveals unique properties attributed to its specific substitution pattern:

Compound TypeBiological ActivityNotable Features
1,2,4-OxadiazolesAntimicrobial, AnticancerCommonly used in drug development
1,3,4-OxadiazolesVaries by nitrogen positionDifferent pharmacological profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 5-cyclopentyl-1,3,4-oxadiazole derivatives with methylamine-containing reagents in the presence of triethylamine (as a base) and chloroacetyl chloride (as an acylating agent) is a common approach . Reaction progress is monitored by TLC, followed by filtration, drying, and recrystallization (e.g., using pet-ether or ethanol) to isolate the final product .

Q. How is the purity and structural integrity of the compound verified?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : Proton environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, methylamine protons at δ 2.2–3.0 ppm) confirm substituent positions .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
  • Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .
  • Melting point determination : Sharp melting ranges (e.g., 133–135°C) indicate purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a dry powder at room temperature (RT) in airtight, light-protected containers. Avoid humidity to prevent hydrolysis of the oxadiazole ring or hydrochloride salt dissociation .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound during synthesis?

  • Methodological Answer : Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst use : Coupling agents like EDCI/HOBt improve amide bond formation efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product suppression .
  • Purification strategy : Recrystallization solvents (e.g., ethanol for polar compounds) maximize recovery of pure crystals .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragmentation) can arise from:

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 NMR spectra to identify hydrogen bonding interactions .
  • Tautomeric equilibria : For oxadiazole derivatives, dynamic NMR or computational modeling (DFT) can resolve ambiguities .
  • Impurity interference : Cross-validate with HPLC (≥95% purity threshold) or high-resolution MS .

Q. What computational methods predict the reactivity or binding affinity of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites on the oxadiazole ring .
  • Pharmacophore modeling : Align structural features (e.g., cyclopentyl hydrophobicity, amine hydrogen-bond donors) with known bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.